molecular formula C23H19NO5 B392074 (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME

Katalognummer: B392074
Molekulargewicht: 389.4g/mol
InChI-Schlüssel: TUKFZMUKOQLYJP-FLFQWRMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene moiety and a phenoxybenzoate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME typically involves multiple steps, starting with the preparation of the chromene and phenoxybenzoate precursors. The chromene moiety can be synthesized through a series of reactions, including cyclization and methoxylation. The phenoxybenzoate group is usually prepared via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxybenzoate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C23H19NO5

Molekulargewicht

389.4g/mol

IUPAC-Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-phenoxybenzoate

InChI

InChI=1S/C23H19NO5/c1-26-19-11-12-20-21(13-14-27-22(20)15-19)24-29-23(25)16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3/b24-21-

InChI-Schlüssel

TUKFZMUKOQLYJP-FLFQWRMESA-N

SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2

Isomerische SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)/CCO2

Kanonische SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.